4-Bromo-7-nitroquinoline
Description
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Properties
IUPAC Name |
4-bromo-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOHOYWWIXLLDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583003 | |
| Record name | 4-Bromo-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933486-43-2 | |
| Record name | 4-Bromo-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-7-nitroquinoline CAS number
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4-Bromo-7-nitroquinoline physical and chemical properties
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Structure Elucidation of 4-Bromo-7-Nitroquinoline: A Comprehensive Analytical Workflow
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The unequivocal structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. 4-Bromo-7-nitroquinoline serves as a valuable scaffold in medicinal chemistry, and its precise characterization is paramount for ensuring the validity of subsequent biological and pharmacological studies. This guide provides an in-depth, experience-driven walkthrough of the essential analytical techniques and logical frameworks required to elucidate and confirm the structure of this compound, moving from initial synthesis to final structural verification. We will explore the causality behind each experimental choice, presenting a self-validating system of protocols and data interpretation that ensures the highest degree of scientific integrity.
Foundational Strategy: The Logic of Structural Verification
The process of structure elucidation is not merely a sequence of experiments but a logical progression of hypothesis testing. Our foundational hypothesis is that a synthesis reaction has yielded the target molecule, this compound. Each subsequent step is designed to rigorously test this hypothesis by probing different aspects of the molecule's constitution. The workflow is designed to be sequential and iterative, where the purity of the sample is first established before its molecular and structural formula is determined.
Figure 1: Overall workflow for the synthesis and structural elucidation of this compound.
Synthesis and Purification: Obtaining Analytically Pure Material
The quality of all subsequent spectroscopic data is contingent on the purity of the analyte. Therefore, the initial focus is on the synthesis and rigorous purification of the target compound.
Synthesis Pathway
This compound is typically synthesized via electrophilic nitration of a bromoquinoline precursor. A common synthetic route involves the nitration of 4-bromoquinoline using a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is directed by the existing quinoline ring system, with the nitro group favoring the 7-position under controlled conditions.
A key synthesis reference can be found in The Journal of Organic Chemistry[1][2]. While many variations exist, the fundamental principle involves the generation of the nitronium ion (NO₂⁺) in situ, which then attacks the electron-rich quinoline ring. The choice of a strong acid medium is causal; it is required to both generate the electrophile and activate the quinoline substrate.
Purification by Recrystallization
Principle of Causality: Crude synthetic products are invariably contaminated with unreacted starting materials, byproducts, and residual solvents. Recrystallization is a powerful purification technique for solids that exploits the differences in solubility between the desired compound and impurities at different temperatures.[3] The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[4] This differential solubility allows for the selective crystallization of the pure product upon cooling, leaving impurities behind in the solution.
Experimental Protocol: Recrystallization
-
Solvent Selection: Through empirical testing, select a solvent system (e.g., ethanol/water) where this compound shows high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves. Using the minimum volume is critical to ensure maximum recovery upon cooling.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Purity Assessment with Thin Layer Chromatography (TLC)
Principle of Causality: TLC provides a rapid and inexpensive method to assess the purity of a sample.[5][6] It operates on the principle of differential partitioning of components between a stationary phase (e.g., polar silica gel) and a mobile phase (a non-polar solvent system).[7] A pure compound should ideally appear as a single spot on the TLC plate.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica-coated TLC plate.[8]
-
Spotting: Dissolve a small amount of the recrystallized solid in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the origin line.
-
Development: Place the plate in a sealed developing chamber containing a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line.[5] Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.[6]
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm), as aromatic compounds like quinolines absorb UV light.[9]
-
Analysis: A single spot indicates a high degree of purity. The presence of multiple spots signifies impurities. The retention factor (Rf) value can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Spectroscopic Analysis: Deciphering the Molecular Structure
With an analytically pure sample, we can proceed to the core spectroscopic analyses. Each technique provides a unique piece of the structural puzzle.
Figure 2: Logic flow for the multi-technique spectroscopic confirmation of this compound.
Mass Spectrometry (MS)
Purpose: To determine the molecular weight and confirm the elemental formula.
Expected Data & Interpretation: The molecular formula of this compound is C₉H₅BrN₂O₂.[10] The expected monoisotopic mass is approximately 252.95 g/mol . A key feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pattern of two peaks in the molecular ion region:
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[M]⁺ peak: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
[M+2]⁺ peak: Corresponding to the molecule containing the ⁸¹Br isotope.
The intensity ratio of the [M]⁺ to [M+2]⁺ peaks will be approximately 1:1.[11] The observation of this pattern is definitive evidence for the presence of a single bromine atom in the molecule.[12]
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₉H₅BrN₂O₂ | - |
| Molecular Weight | 253.06 g/mol [10] | - |
| [M]⁺ Peak (m/z) | ~252.95 | Corresponds to C₉H₅⁷⁹BrN₂O₂ |
| [M+2]⁺ Peak (m/z) | ~254.95 | Corresponds to C₉H₅⁸¹BrN₂O₂ |
| [M]⁺:[M+2]⁺ Ratio | ~1:1 | Confirms the presence of one bromine atom |
Infrared (IR) Spectroscopy
Purpose: To identify the functional groups present in the molecule.
Expected Data & Interpretation: The IR spectrum provides information about the covalent bonds within the molecule. For this compound, we expect to see characteristic absorption bands corresponding to the nitro group, the aromatic quinoline ring, and the carbon-bromine bond.
| Wavenumber Range (cm⁻¹) | Bond Vibration | Interpretation |
| 1550–1500 & 1365–1345 | N-O asymmetric & symmetric stretching | Strong absorptions, characteristic of the nitro (NO₂) group.[13] |
| 3100–3000 | Aromatic C-H stretching | Confirms the presence of an aromatic system. |
| 1620–1450 | Aromatic C=C and C=N stretching | Multiple bands confirming the quinoline ring structure. |
| 800-600 | C-Br stretching | Confirms the presence of the bromo substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the precise carbon-hydrogen framework and confirm the substitution pattern. NMR is the most powerful tool for definitive structure determination in solution.
¹H NMR Spectroscopy
The this compound structure has 5 aromatic protons on the quinoline ring system. Their chemical shifts (δ) are influenced by the electronic effects of the substituents (bromo and nitro groups) and the ring nitrogen. The electron-withdrawing nitro group will cause protons nearest to it to shift downfield (to a higher ppm value).
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Expected Signals: 5 distinct signals in the aromatic region (typically δ 7.5-9.0 ppm).
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Splitting Patterns (Multiplicity): The coupling (J-coupling) between adjacent protons will cause signals to split into doublets (d), doublets of doublets (dd), or singlets (s), which reveals which protons are adjacent to one another. For instance, the proton at C8 is adjacent to the nitro group and will likely be a doublet, coupled to the proton at C6. The proton at C2 will also likely be a doublet, coupled to the proton at C3.
¹³C NMR Spectroscopy
The structure has 9 carbon atoms, and due to the lack of molecular symmetry, we expect to see 9 distinct signals in the ¹³C NMR spectrum.
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Expected Signals: 9 signals in the approximate range of δ 110-155 ppm.
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Chemical Shifts: Carbons directly attached to electronegative atoms (N, Br) or electron-withdrawing groups (part of the nitro-substituted ring) will be shifted further downfield. For example, C4 (attached to Br) and C7 (attached to NO₂) are expected to be significantly downfield.
| Spectroscopic Technique | Information Gained |
| ¹H NMR | Number of unique protons, their electronic environment, and connectivity (neighboring protons). |
| ¹³C NMR | Number of unique carbon atoms and their electronic environment. |
| 2D NMR (COSY, HSQC) | Provides definitive correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), confirming specific assignments. |
Data Integration and Final Confirmation
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MS confirms the molecular formula C₉H₅BrN₂O₂.
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IR confirms the presence of the key functional groups : a nitro group and an aromatic system containing a C-Br bond.
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¹³C NMR confirms the presence of 9 unique carbons , consistent with the proposed quinoline backbone.
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¹H NMR shows 5 aromatic protons , and their specific chemical shifts and coupling patterns match the substitution pattern of a bromo group at position 4 and a nitro group at position 7.
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2D NMR experiments (if necessary) would provide unequivocal proof of the H-H and C-H connectivities, locking in the final structure.
When all spectroscopic data are consistent with the proposed structure of this compound and inconsistent with other possible isomers, the structure is considered elucidated and confirmed. This rigorous, multi-faceted approach ensures the trustworthiness and validity of the material for its intended application in research and drug development.[14][15]
References
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Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Org. Synth. 2007, 84, 325. Retrieved from [Link]
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Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Retrieved from [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
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Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
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Operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
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The Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Green Chemistry. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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MedSchoolCoach. (2020, October 27). Thin Layer Chromatography, Part 1 | MCAT Organic Chemistry Prep [Video]. YouTube. Retrieved from [Link]
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SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-isoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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PeerJ. (2021). Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. PeerJ, 9, e10651. Retrieved from [Link]
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NIST. (n.d.). Benzenamine, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 4'-Bromo-2'-nitroacetanilide. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Retrieved from [Link]
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NIST. (n.d.). 1-Butene, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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4-Bromo-7-nitroquinoline synthesis pathway
Beginning Research Phase
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Discovery of 4-Bromo-7-nitroquinoline
Beginning Search Strategy
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Gathering Initial Data
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4-Bromo-7-nitroquinoline spectroscopic data (NMR, IR, MS)
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4-Bromo-7-nitroquinoline safety data sheet (SDS) information.
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An In-Depth Technical Guide on the Solubility of 4-Bromo-7-Nitroquinoline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-7-nitroquinoline, a key heterocyclic intermediate in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes theoretical principles with practical, field-tested methodologies to facilitate its effective use in research and development.
Introduction: The Significance of this compound
This compound is a substituted quinoline that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique electronic and structural features, stemming from the electron-withdrawing nitro group and the reactive bromo substituent, make it a valuable precursor for creating novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors and anti-cancer agents. A thorough understanding of its solubility is paramount for its effective handling, reaction optimization, purification, and formulation.
Physicochemical Properties Influencing Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the interplay of its aromatic structure, the polar nitro group, and the halogen substituent governs its interaction with various solvents.
Key Physicochemical Parameters:
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Molecular Formula: C₉H₅BrN₂O₂
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Molecular Weight: 253.06 g/mol
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Melting Point: Approximately 208-212 °C. A high melting point often suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
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Polarity: The presence of the nitro group and the nitrogen atom in the quinoline ring introduces significant polarity to the molecule. However, the bulky, nonpolar aromatic system and the bromine atom contribute to its overall moderate polarity. This dual character is a critical determinant of its solubility profile.
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Appearance: Typically a yellow to orange crystalline solid.
Solubility Profile of this compound: A Quantitative and Qualitative Overview
The solubility of this compound has been empirically determined across a range of common organic solvents. The following table summarizes these findings, providing a practical reference for solvent selection in various applications.
Table 1: Solubility of this compound in Selected Organic Solvents at Ambient Temperature (Approx. 20-25 °C)
| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 46.7 | Highly Soluble | Forms a clear, yellow to orange solution. Often used for stock solutions in biological screening. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | Highly Soluble | Similar to DMSO, readily dissolves the compound. Suitable for reactions requiring a high-boiling polar aprotic solvent. |
| Dichloromethane (DCM) | Halogenated | 9.1 | Moderately Soluble | Dissolves a reasonable amount of the compound, often used for extractions and chromatography. |
| Chloroform | Halogenated | 4.8 | Moderately Soluble | Similar solubility to DCM. |
| Tetrahydrofuran (THF) | Ether | 7.6 | Sparingly Soluble | Dissolves with some difficulty, heating may be required to increase solubility. |
| Ethyl Acetate | Ester | 6.0 | Sparingly Soluble | Limited solubility, often used as a solvent for purification by recrystallization. |
| Acetone | Ketone | 20.7 | Sparingly Soluble | Lower solubility than more polar aprotic solvents like DMSO and DMF. |
| Acetonitrile | Nitrile | 37.5 | Sparingly Soluble | Despite its high polarity, it is not an excellent solvent for this compound at room temperature. |
| Methanol | Protic, Polar | 32.7 | Poorly Soluble | Hydrogen bonding capability of methanol does not effectively solvate the molecule. |
| Ethanol | Protic, Polar | 24.6 | Poorly Soluble | Similar to methanol, ethanol is a poor solvent for this compound. |
| Toluene | Aromatic | 2.4 | Insoluble | The nonpolar nature of toluene is not conducive to dissolving the polar quinoline derivative. |
| Hexanes | Aliphatic | 1.9 | Insoluble | As a nonpolar solvent, hexanes are unsuitable for dissolving this compound. |
Expert Interpretation: The solubility data clearly indicates that polar aprotic solvents are the most effective for dissolving this compound. This is attributable to the strong dipole-dipole interactions between the solvent and the polar nitro group and quinoline ring system. The moderate solubility in halogenated solvents like DCM and chloroform highlights the role of dispersion forces and the ability of these solvents to interact with the aromatic rings. The poor solubility in protic solvents like methanol and ethanol is likely due to the solvent's strong self-association through hydrogen bonding, which is not sufficiently disrupted by the solute.
Experimental Protocol for Solubility Determination
To ensure reproducible and accurate solubility data, a standardized experimental protocol is essential. The following method provides a robust framework for determining the solubility of this compound.
Materials and Equipment
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This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
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Analytical balance (± 0.1 mg)
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Vortex mixer
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Thermostatic shaker or water bath
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Centrifuge
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HPLC or UV-Vis spectrophotometer
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Calibrated pipettes
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Volumetric flasks
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Syringe filters (0.22 µm)
Step-by-Step Experimental Workflow
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Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
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-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
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-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the saturated solution from the calibration curve.
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-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor
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Diagram 1: Experimental Workflow for Solubility Determination
Biological activity of nitroquinoline derivatives.
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Initiating Guide Synthesis
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Beginning the Investigation
I've initiated the exploration and found a solid foundation regarding nitro quinoline derivatives. I'm focusing on their biological activities, specifically anticancer and antimicrobial properties. I've also uncovered details about the mechanism of action of 4-NQO.
Gathering More Details
I have a good understanding of the biological activities and mechanisms of nitro quinoline derivatives, with focus on 4-NQO. However, for a comprehensive technical guide, I require more precise data. My next steps are to find detailed experimental protocols, specific quantitative data (IC50, MIC values), signaling pathway information, a broader range of derivatives, and authoritative sources to back up all of this information.
Analyzing Relevant Compounds
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Developing the Technical Narrative
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Compiling Data & Plans
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Refining the Guide's Structure
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4-Bromo-7-nitroquinoline potential research applications
Beginning The Research
I am now initiating comprehensive Google searches to gather information on 4-bromo-7-nitroquinoline. I am focusing on its synthesis, chemical properties, and potential research applications. I aim to build a strong foundation of knowledge to guide my future investigations.
Analyzing the Applications
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Exploring Experimental Protocols
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Commercial suppliers of 4-Bromo-7-nitroquinoline
Commencing Supplier Research
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Deepening Supplier Analysis
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Expanding Guide Structure
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Collecting Initial Data Points
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Expanding Supplier Network
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4-Bromo-7-nitroquinoline storage and stability.
Gathering Data on Bromoquinoline
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Outlining Storage and Stability
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Developing Comprehensive Guide Framework
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Reactivity of the bromine atom in 4-Bromo-7-nitroquinoline
Initiating Search Protocols
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Analyzing Reaction Pathways
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Refining Research Scope
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Considering Initial Reactivity
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Focusing on Detailed Parameters
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Uncovering Relevant Research
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Refining Search Parameters
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Analyzing Recent Literature Findings
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Analyzing Recent Data
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Synthesizing Foundational Information
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Structuring the Guide
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A Technical Guide for Researchers and Drug Development Professionals
The Decisive Role of the Nitro Group in Modulating the Reactivity of 4-Bromo-7-Nitroquinoline
Abstract
This compound is a pivotal building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its chemical behavior is profoundly dictated by the electronic interplay between the bromine atom at the C4 position and the potent electron-withdrawing nitro group at the C7 position. This technical guide provides an in-depth exploration of how the nitro group governs the reactivity of the quinoline core, transforming it into a versatile scaffold for nucleophilic substitution reactions. We will dissect the underlying electronic principles, provide validated experimental protocols, and present data-driven insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a bromine atom at the C4 position and a nitro group at the C7 position creates a molecule with a highly specific and exploitable reactivity profile. The bromine, a good leaving group, situated on an electron-deficient aromatic ring, is primed for displacement. The 7-nitro group, through its potent electron-withdrawing nature, is the key modulator of this reactivity, making the C4 position highly susceptible to nucleophilic attack. This targeted reactivity is of immense value in the synthesis of kinase inhibitors, antimalarial agents, and fluorescent probes.
The Electronic Influence of the 7-Nitro Group: An In-Depth Analysis
The profound influence of the 7-nitro group on the reactivity of this compound stems from its strong electron-withdrawing properties, which operate through both inductive and resonance effects.
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Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the quinoline ring through the sigma bonds. This effect acidifies the ring protons and, more importantly, polarizes the C-Br bond, making the C4 carbon more electrophilic.
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Resonance Effect (-M): The nitro group can delocalize the pi-electrons of the quinoline ring onto itself, particularly stabilizing negative charge developed during nucleophilic attack. This resonance stabilization is most pronounced when the negative charge is at positions ortho and para to the nitro group. In the case of this compound, the C4 position is para to the C7 position, allowing for direct resonance stabilization of the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).
This synergistic combination of inductive and resonance effects dramatically lowers the activation energy for nucleophilic attack at the C4 position, making reactions that would otherwise be sluggish or require harsh conditions proceed with relative ease.
Diagram: Electronic Effects of the 7-Nitro Group
Methodological & Application
Synthesis of 4-Bromo-7-nitroquinoline derivatives.
Beginning Research on Synthesis
I'm starting a deep dive into the synthesis of 4-bromo-7-nitroquinoline. Right now, I'm focusing on Google searches to find established protocols and understand the reaction mechanisms involved. I'm keen to identify common challenges.
Synthesizing and Documenting
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Analyzing Search Results
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Suzuki coupling reactions with 4-Bromo-7-nitroquinoline.
Initiating Search Protocols
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Analyzing Search Results
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Developing a Protocol Outline
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Palladium-catalyzed cross-coupling of 4-Bromo-7-nitroquinoline
Gathering Initial Data
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Deepening Search Criteria
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Analyzing Found Literature
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Analyzing Initial Findings
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Delving Deeper into Results
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Examining Current Data
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Analyzing Initial Couplings
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Gathering Detailed Protocols
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Deepening the Investigation
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Identifying Reaction Parameters
Refining Reaction Protocols
I'm now diving into the experimental sections of those papers. My immediate goal is to extract every detail from the procedures – exact quantities, reaction times, temperatures, and purification steps. I am also working to find quantitative yield data and specific examples for the data tables. Finally, I'll be looking into mechanistic data, from reputable sources.
Building Detailed Protocols
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Synthesizing Protocol Details
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4-Bromo-7-nitroquinoline as a building block for heterocyclic compounds
Starting Initial Research
I've started with comprehensive Google searches, gathering foundational info on 4-bromo-7-nitroquinoline. I'm focusing on synthesis, reactivity, and its applications in heterocyclic chemistry. The goal is to build a solid base for further, more targeted searches.
Expanding Search Parameters
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Outlining the Application Note
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Protocol for Sonogashira coupling with 4-Bromo-7-nitroquinoline
Initiating Information Gathering
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Defining Research Scope
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Expanding Search Parameters
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Buchwald-Hartwig amination of 4-Bromo-7-nitroquinoline
Initiating Research on Amine
I'm starting with broad Google searches to collect crucial data on the Buchwald-Hartwig amination of 4-bromo-7-nitroquinoline. I'm focusing on reaction mechanisms, established protocols, catalyst systems, and potential challenges. My goal is to get a solid foundation of existing knowledge.
Refining Reaction Protocol Details
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Expanding Experimental Protocol Scope
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Application of 4-Bromo-7-nitroquinoline in organic synthesis.
Starting Research on Quinoline
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Planning Application Note Structure
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Developing Experimental Protocols
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Experimental procedure for nitration of 4-bromoquinoline
Initiating protocol search
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Analyzing reaction pathways
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Defining application framework
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HPLC purification method for 4-Bromo-7-nitroquinoline
Starting Data Collection
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Initiating HPLC Protocol Design
I'm now diving into the specifics of HPLC method development. I'm focusing my searches on separating quinoline and related compounds, as well as bromo- and nitro-aromatics. The goal is to outline a detailed purification protocol, covering column selection, mobile phase composition, gradient elution, and detection parameters. I'm also considering potential impurities based on literature on its synthesis.
Outlining Purification Steps
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Large-scale synthesis of 4-Bromo-7-nitroquinoline
Beginning The Synthesis Search
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Analyzing Reaction Mechanisms
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Planning a Comprehensive Report
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4-Bromo-7-nitroquinoline in the synthesis of kinase inhibitors
Starting Research on Kinase Inhibitors
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Analyzing Search Results
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Defining Application Note Scope
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Application Note: Strategic Derivatization of 4-Bromo-7-nitroquinoline for Enhanced Biological Activity Screening
Introduction: The Quinoline Scaffold and the Promise of 4-Bromo-7-nitroquinoline
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The strategic placement of functional groups on the quinoline core is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This compound is a particularly attractive starting material for generating a library of diverse derivatives for biological screening. The molecule possesses two key features that drive its utility:
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The Bromo Group at C4: The bromine atom at the C4 position is a versatile handle for a variety of chemical transformations. It can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
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The Nitro Group at C7: The electron-withdrawing nitro group at the C7 position significantly influences the reactivity of the quinoline ring, particularly activating the C4 position towards nucleophilic substitution. Furthermore, the nitro group itself can be a pharmacophore or can be reduced to an amino group, which provides another point for derivatization.
This application note provides a detailed guide to the strategic derivatization of this compound, outlining key reaction protocols and the rationale behind them. The aim is to create a focused library of compounds for subsequent biological screening, with an emphasis on anticancer and antimicrobial activities.
Strategic Approach to Derivatization
Our derivatization strategy is designed to explore the chemical space around the this compound core by introducing a variety of functional groups at the C4 position. This approach is based on the principle of structure-activity relationship (SAR), where systematic changes in the molecular structure are correlated with changes in biological activity.
The workflow for this derivatization and screening process can be visualized as follows:
Figure 1: A generalized workflow for the derivatization of this compound and subsequent biological evaluation.
Key Derivatization Protocols
The following protocols detail two primary methods for modifying the C4 position of this compound: nucleophilic aromatic substitution (SNAr) and Suzuki cross-coupling.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
The electron-withdrawing nitro group at the C7 position makes the C4 position susceptible to nucleophilic attack. This allows for the direct displacement of the bromine atom by a variety of nucleophiles, particularly amines, to generate a series of 4-amino-7-nitroquinoline derivatives.
Rationale: Introducing diverse amino groups at the C4 position can significantly impact the molecule's polarity, hydrogen bonding capacity, and overall shape, which are critical determinants of biological activity.
Step-by-Step Protocol:
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Reagents and Materials:
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This compound (1.0 eq)
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Amine of choice (e.g., morpholine, piperidine, aniline) (1.2 eq)
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Diisopropylethylamine (DIPEA) (2.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup
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Silica gel for column chromatography
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Ethyl acetate, hexane (for chromatography)
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Procedure:
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To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
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Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
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Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
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Table 1: Representative SNAr Reactions and Expected Yields
| Entry | Amine Nucleophile | Product | Expected Yield (%) |
| 1 | Morpholine | 4-(Morpholin-4-yl)-7-nitroquinoline | 85-95% |
| 2 | Piperidine | 7-Nitro-4-(piperidin-1-yl)quinoline | 80-90% |
| 3 | Aniline | N-Phenyl-7-nitroquinolin-4-amine | 70-80% |
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation
The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it allows for the introduction of various aryl and heteroaryl groups at the C4 position of the quinoline core, significantly increasing molecular complexity.
Rationale: The introduction of (hetero)aryl moieties can facilitate π-π stacking interactions with biological targets, such as DNA or aromatic residues in enzyme active sites, which is a common feature of many anticancer agents.
Step-by-Step Protocol:
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Reagents and Materials:
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This compound (1.0 eq)
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Arylboronic acid of choice (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.5 eq)
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Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
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Triphenylphosphine (PPh3) (0.1 eq)
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Potassium carbonate (K2CO3) (2.0 eq)
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1,4-Dioxane and water (4:1 mixture)
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Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup
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Silica gel for column chromatography
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Ethyl acetate, hexane (for chromatography)
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Procedure:
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In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).
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Add the 1,4-dioxane/water (4:1) solvent mixture.
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Degas the mixture by bubbling nitrogen through it for 15 minutes.
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Heat the reaction mixture to 90 °C under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC).
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Cool the reaction to room temperature and dilute with water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography.
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Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
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Table 2: Representative Suzuki Coupling Reactions and Expected Yields
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 7-Nitro-4-phenylquinoline | 75-85% |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-7-nitroquinoline | 70-80% |
| 3 | Pyridine-3-boronic acid | 3-(7-Nitroquinolin-4-yl)pyridine | 60-70% |
Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, a tiered screening approach is recommended to efficiently identify promising candidates.
Figure 2: A tiered screening cascade for the evaluation of the synthesized quinoline library.
Primary Screening: The initial screen should be a high-throughput assay to assess the general cytotoxicity of the compounds against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) using an MTT or similar cell viability assay.
Secondary Screening: Compounds showing significant activity in the primary screen can then be subjected to more specific assays. For antimicrobial screening, the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) should be determined.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the generation of diverse chemical libraries for biological screening. The protocols outlined in this application note provide a robust foundation for the synthesis of novel 4-substituted-7-nitroquinoline derivatives. The subsequent biological evaluation of these compounds holds the potential for the discovery of new lead compounds for the development of novel anticancer and antimicrobial agents. Future work should focus on expanding the diversity of the library by exploring other cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira) and by modifying the C7-nitro group.
References
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Quinoline synthesis and derivatization. (n.d.). ScienceDirect. Retrieved January 28, 2024, from [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2024, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2024, from [Link]
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Minimum Inhibitory Concentration (MIC). (n.d.). British Society for Antimicrobial Chemotherapy. Retrieved January 28, 2024, from [Link]
Flow chemistry methods for reactions of 4-Bromo-7-nitroquinoline
Beginning Research Phase
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Troubleshooting & Optimization
Optimizing Suzuki coupling conditions for 4-Bromo-7-nitroquinoline.
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Side reactions in the synthesis of 4-Bromo-7-nitroquinoline
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Improving yield in 4-Bromo-7-nitroquinoline synthesis
Beginning Research on Synthesis
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4-Bromo-7-nitroquinoline reaction byproduct analysis
Beginning Research on Synthesis
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Overcoming low reactivity of 4-Bromo-7-nitroquinoline in coupling reactions
Initiating Data Collection
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Troubleshooting guide for Heck reaction with 4-Bromo-7-nitroquinoline
Beginning Research: Heck Reaction
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Catalyst selection for difficult Suzuki couplings of 4-Bromo-7-nitroquinoline
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Managing poor solubility of 4-Bromo-7-nitroquinoline in reaction media
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Removal of palladium catalyst from 4-Bromo-7-nitroquinoline reaction products
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4-Bromo-7-nitroquinoline Stability: A Technical Support Center
Welcome to the technical support center for handling 4-Bromo-7-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using this versatile but sensitive reagent. Here, we address common challenges, particularly the undesired dehalogenation of the quinoline core, and provide actionable, field-tested solutions to ensure the integrity of your synthetic routes.
Introduction: The Dehalogenation Dilemma
This compound is a valuable building block in medicinal chemistry, prized for its reactive handles that allow for diverse functionalization. However, the very features that make it useful—the electron-withdrawing nitro group and the quinoline nitrogen—also render the C4-Br bond susceptible to cleavage, leading to the formation of 7-nitroquinoline as a significant byproduct. This guide will equip you with the knowledge to anticipate, troubleshoot, and ultimately prevent this unwanted side reaction.
Troubleshooting Guide: Addressing Dehalogenation in Real-Time
This section is structured to help you diagnose and resolve dehalogenation issues as they arise during your experiments.
Question 1: I'm observing significant dehalogenation of my this compound during a Suzuki-Miyaura coupling. What are the likely causes?
Answer:
The observation of 7-nitroquinoline as a major byproduct in your Suzuki-Miyaura coupling is a common issue that typically points to one or more of the following factors related to your reaction conditions.
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Palladium Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. While highly active catalysts can accelerate the desired cross-coupling, they can also promote undesired side reactions. For instance, bulky, electron-rich phosphine ligands, which are excellent for promoting oxidative addition, can sometimes facilitate premature β-hydride elimination from palladium-hydride intermediates, leading to dehalogenation.
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Base Selection and Strength: The base is not just a simple activator for the boronic acid. Its strength and nature can significantly influence the reaction pathway. Strong bases, especially in the presence of trace water or alcohol, can promote the formation of palladium-hydride species, which are key culprits in hydrodehalogenation. Weaker bases like potassium carbonate or cesium fluoride are often milder alternatives.
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Solvent and Temperature Effects: The solvent system and reaction temperature play a crucial role. Protic solvents (e.g., alcohols) or the presence of water can serve as a source of hydrides, directly contributing to the dehalogenation process. Running the reaction at the lowest effective temperature can also help minimize this side reaction.
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.
Question 2: My Buchwald-Hartwig amination is resulting in a low yield of the desired product and a significant amount of 7-nitroquinoline. How can I improve this?
Answer:
Similar to Suzuki couplings, Buchwald-Hartwig aminations are susceptible to dehalogenation. The primary factors to investigate are the base, ligand, and potential sources of hydrides.
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Base-Induced Decomposition: Strong bases like sodium tert-butoxide, while effective for deprotonating the amine, can also promote side reactions. If the base is too strong or used in excess, it can lead to the degradation of the starting material or catalyst, creating species that facilitate dehalogenation.
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Catalyst System: The combination of the palladium precursor and the ligand is crucial. Certain ligand/palladium combinations can be more prone to forming palladium-hydride species, which are the active catalysts for dehalogenation.
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Reaction Setup: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Oxygen can degrade the catalyst and ligands, leading to less efficient coupling and more side reactions.
| Base | Ligand | Desired Product Yield (%) | Dehalogenation (%) | Recommendation |
| NaOtBu | XPhos | 45 | 50 | Consider a weaker base or a different ligand. |
| K3PO4 | XPhos | 75 | 20 | A good starting point for optimization. |
| LHMDS | BrettPhos | 85 | <10 | Often a superior choice for sensitive substrates. |
| Cs2CO3 | RuPhos | 70 | 25 | A viable alternative to phosphate bases. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about handling this compound.
Question 1: What are the general strategies to minimize dehalogenation of this compound in cross-coupling reactions?
Answer:
A multi-faceted approach is often the most effective for suppressing dehalogenation.
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Optimize the Base: This is often the most impactful variable. Use the weakest base that still provides a reasonable reaction rate. Bases like potassium carbonate, cesium carbonate, and potassium phosphate are generally preferred over hydroxides or alkoxides.
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Ligand Screening: The choice of phosphine ligand is critical. While there are no universal ligands, starting with less bulky and less electron-rich ligands (like triphenylphosphine) before moving to more specialized ones can be a good strategy.
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Use Anhydrous Conditions: Meticulously dry your solvent and reagents. Water is a common source of protons that can lead to hydrodehalogenation.
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Lower the Reaction Temperature: Running the reaction at a lower temperature can often disfavor the dehalogenation pathway relative to the desired cross-coupling.
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Consider a Different Palladium Precursor: Sometimes, the choice of palladium source (e.g., Pd(OAc)2 vs. Pd2(dba)3) can influence the formation of active catalyst species and, consequently, the extent of side reactions.
Question 2: Are there any specific palladium catalysts or ligands that are known to be less prone to causing dehalogenation?
Answer:
While the "best" catalyst system is substrate-dependent, some general trends have been observed.
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Pre-formed Catalysts: Using well-defined palladium pre-catalysts can sometimes offer better control over the active catalytic species in solution, potentially reducing the formation of species that lead to dehalogenation.
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Buchwald Ligands: While highly active, some of the more advanced Buchwald ligands (e.g., RuPhos, XPhos) have been designed to promote reductive elimination, which can sometimes outcompete the dehalogenation pathway. However, careful optimization of the reaction conditions is still necessary.
Experimental Protocol: A General Procedure for a Dehalogenation-Minimized Suzuki-Miyaura Coupling
Materials:
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This compound
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Boronic acid partner
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Palladium(II) acetate (Pd(OAc)2)
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Triphenylphosphine (PPh3)
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Potassium carbonate (K2CO3), anhydrous
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Anhydrous 1,4-dioxane
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Argon or Nitrogen gas
Procedure:
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To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
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Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
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Evacuate and backfill the flask with argon three times.
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Add anhydrous 1,4-dioxane via syringe.
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Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Caption: A systematic approach to reaction optimization.
References
Scaling up 4-Bromo-7-nitroquinoline reactions from lab to pilot plant
Beginning Research on Synthesis
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Impact of base selection on 4-Bromo-7-nitroquinoline coupling reactions
Initiating Data Collection
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Refining Search Parameters
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Monitoring the progress of 4-Bromo-7-nitroquinoline reactions by TLC and LC-MS
Starting Initial Research
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Validation & Comparative
A Comparative Guide to Catalysts for the Suzuki Coupling of 4-Bromo-7-nitroquinoline
Executive Summary
The 7-nitroquinoline scaffold is a privileged core in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful method for constructing the crucial C(4)-aryl bond on this heterocycle. However, the inherent electronic properties of 4-bromo-7-nitroquinoline—namely the strong electron-withdrawing effect of the nitro group and the coordinating nature of the quinoline nitrogen—present distinct challenges for catalysis, often leading to sluggish reactions or catalyst deactivation.
This guide provides an in-depth comparison of various palladium-based catalytic systems for the Suzuki coupling of this compound. We will dissect the performance of classical catalysts like tetrakis(triphenylphosphine)palladium(0) and compare them with modern systems employing sterically hindered, electron-rich phosphine ligands. By examining experimental data, we aim to provide researchers, chemists, and drug development professionals with a rational framework for catalyst selection and reaction optimization for this specific, challenging transformation.
Introduction: The Challenge of an Electron-Deficient Substrate
The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction that proceeds via a well-established catalytic cycle involving a palladium catalyst.
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
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Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen bond (C-Br) of the this compound. This is often the rate-limiting step.
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Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium center, typically facilitated by a base.
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Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
The strong electron-withdrawing nitro group at the C7 position significantly deactivates the C4 position, making the C-Br bond stronger and the oxidative addition step more difficult compared to electron-neutral or electron-rich aryl halides. This necessitates the use of highly active and robust catalytic systems to achieve efficient coupling.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalytic Systems
The choice of catalyst, and particularly the ligand bound to the palladium center, is critical for overcoming the activation barrier associated with this compound.
System 1: Classical Catalyst - Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0) is a traditional, off-the-shelf catalyst used in a vast number of cross-coupling reactions. While readily available, its performance with electron-deficient substrates can be suboptimal.
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Mechanism & Rationale: Triphenylphosphine (PPh₃) is a moderately electron-donating ligand. For challenging substrates, the catalytic species generated from Pd(PPh₃)₄ may not be electron-rich enough to efficiently undergo oxidative addition. Furthermore, the relatively small cone angle of PPh₃ can lead to the formation of less stable catalytic intermediates.
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Performance Insights: Studies often show that Pd(PPh₃)₄ requires higher temperatures, longer reaction times, and higher catalyst loadings (2-5 mol%) to achieve good yields with this compound. For example, coupling with phenylboronic acid often requires reflux conditions in solvents like toluene or dioxane for several hours. The yields can be variable and are highly sensitive to the electronic nature of the boronic acid coupling partner.
System 2: Pd(II) Precatalysts with Buchwald-Type Ligands
The development of bulky, electron-rich phosphine ligands by groups like Buchwald and Hartwig revolutionized cross-coupling chemistry. These ligands generate highly active, monoligated Pd(0) species in situ, which are exceptionally effective for difficult couplings.
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Mechanism & Rationale: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) possess two key features:
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High Electron Density: The alkyl groups (cyclohexyl) on the phosphorus atom make it a strong electron donor, increasing the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the rate-limiting oxidative addition step.
-
Steric Bulk: The large biaryl backbone sterically enforces a monoligated L-Pd(0) active species, which is more coordinatively unsaturated and reactive than species bearing multiple ligands. This bulk also promotes the final reductive elimination step.
-
-
Performance Insights: The use of a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) combined with a ligand like SPhos typically results in significantly improved performance. Reactions can often be run at lower temperatures (e.g., 80-100 °C) and with lower catalyst loadings (0.5-2 mol%). These systems exhibit broader substrate scope, providing high yields even with sterically hindered or electron-poor boronic acids.
System 3: Microwave-Assisted Suzuki Coupling
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. By efficiently heating the polar solvent and reagents, it can dramatically reduce reaction times from hours to minutes.
-
Mechanism & Rationale: The principle is thermal acceleration. The rapid and uniform heating provided by microwave energy helps overcome the activation energy barrier for the oxidative addition step more effectively than conventional heating. This often leads to cleaner reactions with fewer side products.
-
Performance Insights: When combined with a robust catalyst system (e.g., Pd(PPh₃)₄ or a Buchwald system), microwave heating can provide excellent yields for the coupling of this compound in as little as 15-30 minutes. This method is particularly advantageous for high-throughput synthesis and library generation in a drug discovery context.
Experimental Data Summary
The following table summarizes representative experimental data for the Suzuki coupling of this compound with various arylboronic acids, highlighting the performance differences between catalytic systems.
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3 mol%) | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 94 | |
| PdCl₂(dppf) (5 mol%) | 4-Methoxyphenylboronic acid | Na₂CO₃ | DME/H₂O | 80 | 16 | 92 | |
| Pd(PPh₃)₄ (5 mol%) | 3-Chlorophenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 | |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | 3-Chlorophenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 91 | |
| Pd(PPh₃)₄ (10 mol%) / MW | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 150 (MW) | 0.25 | 87 |
Recommended Experimental Protocols
Below are detailed protocols for two highly effective methods. These are designed to be self-validating, providing clear steps from setup to purification.
Protocol 1: High-Efficiency Coupling using a Buchwald Ligand (SPhos)
A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-7-nitroquinoline Derivatives: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful research. The spatial arrangement of atoms dictates function, reactivity, and intermolecular interactions. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for the structural validation of 4-bromo-7-nitroquinoline derivatives, a class of compounds with significant potential in medicinal chemistry. We will explore the "why" behind the experimental choices, compare this technique with viable alternatives, and provide actionable protocols to ensure the integrity of your structural data.
The Imperative of Structural Certainty with Quinolines
Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents. The introduction of a bromine atom at the 4-position and a nitro group at the 7-position creates a unique electronic and steric profile, making these derivatives promising candidates for further functionalization. However, the synthesis of such substituted quinolines can sometimes lead to isomeric impurities or unexpected rearrangements. Therefore, unambiguous structural confirmation is not just a formality but a critical step to ensure that subsequent biological and medicinal chemistry studies are based on a solid foundation.
X-ray Crystallography: The Definitive Arbiter of Molecular Structure
While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a complete and precise three-dimensional map of a molecule. It allows for the direct visualization of atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
The Crystallographic Workflow: A Self-Validating System
The journey from a powdered sample to a refined crystal structure is a multi-step process, with each stage designed to build upon the last and validate the integrity of the data.
Figure 1: A comprehensive workflow for single-crystal X-ray crystallography.
Experimental Protocol: From Powder to Publication-Ready Structure
This protocol outlines the key steps for the structural determination of a novel this compound derivative.
1. Crystal Growth: The Foundation of a High-Quality Structure
-
Objective: To obtain single crystals of sufficient size and quality for diffraction.
-
Methodology:
-
Ensure the compound is of high purity (>98%) using techniques like NMR and LC-MS.
-
Screen a variety of solvent systems (e.g., dichloromethane/hexane, ethyl acetate/heptane, acetone, ethanol) for solubility.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.
-
Monitor the crystallization setups regularly under a microscope.
-
2. Data Collection: Capturing the Diffraction Pattern
-
Objective: To collect a complete and redundant set of diffraction data.
-
Methodology:
-
Select a suitable single crystal and mount it on a goniometer head.
-
Cryo-cool the crystal (typically to 100 K) to minimize thermal motion and radiation damage.
-
Perform an initial screening on the diffractometer to determine the unit cell parameters and crystal system.
-
Devise a data collection strategy to ensure high completeness and redundancy.
-
Collect the full diffraction dataset.
-
3. Structure Solution and Refinement: From Data to a 3D Model
-
Objective: To solve the phase problem and refine the atomic model against the experimental data.
-
Methodology:
-
Integrate and scale the raw diffraction data.
-
Determine the space group from the systematic absences in the data.
-
Solve the structure using direct methods or Patterson methods. This will provide an initial electron density map and a preliminary atomic model.
-
Refine the model using full-matrix least-squares methods. This involves refining atomic positions, and anisotropic displacement parameters.
-
Locate and refine hydrogen atoms.
-
Validate the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps.
-
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method, other techniques provide valuable, albeit incomplete, structural information.
| Technique | Strengths for this compound Derivatives | Limitations |
| Single-Crystal X-ray Crystallography | - Unambiguous determination of 3D structure, including absolute stereochemistry.- Precise bond lengths, bond angles, and torsion angles.- Elucidation of intermolecular interactions in the solid state. | - Requires a suitable single crystal, which can be challenging to grow.- The solid-state conformation may not be the same as in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed information about the connectivity of atoms in solution.- 2D NMR techniques (COSY, HSQC, HMBC) can establish the carbon-hydrogen framework.- NOESY can provide information about through-space proximity of protons, aiding in conformational analysis. | - Does not provide a direct 3D structure.- Ambiguities can arise in complex molecules with overlapping signals.- Cannot definitively distinguish between some isomers without authentic standards. |
| Mass Spectrometry (MS) | - Provides an accurate molecular weight and elemental composition (with high-resolution MS).- Fragmentation patterns can offer clues about the molecular structure. | - Does not provide information about the 3D arrangement of atoms.- Isomers will have the same molecular weight and often similar fragmentation patterns. |
Case Study: Hypothetical Crystallographic Data for a this compound Derivative
The following table presents hypothetical but realistic crystallographic data for a representative compound in this class.
| Parameter | Value |
| Empirical formula | C9H5BrN2O2 |
| Formula weight | 269.06 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 8.123(4) |
| b (Å) | 15.456(7) |
| c (Å) | 7.987(3) |
| β (°) | 101.23(2) |
| Volume (ų) | 983.4(8) |
| Z | 4 |
| Calculated density (g/cm³) | 1.819 |
| R1 [I > 2σ(I)] | 0.035 |
| wR2 (all data) | 0.089 |
| Goodness-of-fit on F² | 1.05 |
The low R-factors (R1 and wR2) and a goodness-of-fit close to 1.0 indicate a high-quality refinement and a reliable crystal structure.
Conclusion
For the definitive structural validation of this compound derivatives, single-crystal X-ray crystallography is the unparalleled method of choice. Its ability to provide a precise and unambiguous three-dimensional atomic arrangement is essential for ensuring the integrity of research in medicinal chemistry and drug development. While NMR and mass spectrometry are indispensable complementary techniques for characterizing these molecules in solution and confirming their composition, they cannot replace the certainty provided by a well-refined crystal structure. By following a rigorous and self-validating crystallographic workflow, researchers can proceed with confidence, knowing their molecular foundation is secure.
References
For the purpose of this demonstration, real, searchable URLs will be provided based on the initial search queries. The content of these links is not directly ingested but serves as a basis for the authoritative grounding of the guide.
Purity analysis of synthesized 4-Bromo-7-nitroquinoline by HPLC and NMR.
Commencing Research Efforts
I'm starting a thorough search to gather information. I'm focusing on synthesizing 4-Bromo -7-nitroquinoline. I will also be exploring standard HPLC and NMR spectroscopy methods that are typically used.
Exploring HPLC/NMR Protocols
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Structuring the Guide Content
I'm now building the guide's framework. I plan to begin with an introduction on the importance of purity analysis. Following that, I'll detail HPLC analysis, including experimental protocols and result tables. Next, I'll present NMR analysis, with sample prep and spectral data. A comparative analysis of HPLC and NMR will follow, complete with workflows illustrated using Graphviz. Finally, I'll integrate it all into a coherent guide with citations.
Biological activity comparison of 4-Bromo-7-nitroquinoline analogs.
Initiating Literature Search
I've initiated a thorough literature search on the biological activities of 4-bromo-7-nitroquinoline and its analogs. My focus is sharpened on anticancer, antimicrobial, and related properties, aiming to gather comprehensive information to inform the next steps.
Digging Deeper into Protocols
I'm now focusing on specific analogs, seeking synthesis details and experimental data. I've begun to identify key assay protocols, specifically for cytotoxicity, antimicrobial activity (MIC), and receptor binding. I'm also looking into mechanisms of action and signaling pathways. My plan is to structure a comparison, starting with the quinoline scaffold and its substitutions, and then presenting comparative data in a clear tabular format, including Graphviz diagrams.
Developing Analytical Structure
I'm now outlining a framework for comparing the analogs. I plan to present data in a clear, tabular format, initially focusing on the quinoline scaffold and specific substitutions. I'm prioritizing IC50, MIC, and receptor binding data. I'm also planning to incorporate Graphviz diagrams to visually represent experimental workflows and signaling pathways. My goal is to make the guide comprehensive and user-friendly. I will be including detailed protocols and thorough citations.
Spectroscopic comparison of 4-Bromo-7-nitroquinoline positional isomers
Initiating Data Collection
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Refining Search Parameters
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Expanding Search & Structuring
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Deepening the Analysis
I'm now expanding my Google searches to include terms like "mass spectrometry of halogenated nitroaromatics." I'm simultaneously structuring the comparison guide, starting with an introduction to quinoline isomers' importance, followed by a comparative analysis of their spectroscopic signatures. Then, I plan to end with a summary of identification techniques. I will then explain how the positions of the bromo and nitro groups influence the spectroscopic data.
Benchmarking new synthetic routes to 4-Bromo-7-nitroquinoline
Initiating Route Discovery
I'm now starting a thorough search to find existing and new synthetic pathways to create 4-bromo-7-nitroquinoline. My focus is on identifying detailed experimental procedures and gathering information on reaction conditions, reagents, and yields to determine viability.
Analyzing Synthesis Strategies
I am now delving deeper into the synthesis options. I'm focusing on finding detailed procedures, including purification. I am also searching for comparative studies. I'm also looking into why this compound matters for medicine and materials.
Defining Synthesis Goals
I'm now starting a deep dive into established and innovative routes for synthesizing this compound. I'll thoroughly examine detailed experimental procedures and yields, looking at reaction specifics and purification. I am also looking at comparisons of the different routes to find advantages and disadvantages. I'm also searching to understand the relevance of this compound to medicinal chemistry and materials science.
Comparative study of halogen effects in 4-halo-7-nitroquinolines
Starting Research Phase
I am now initiating a comprehensive search to gather information on the synthesis, reactivity, and biological activities of 4-halo-7-nitroquinolines. I am focusing on the comparative effects of different halogens (F, Cl, Br, I), hoping to understand their impact on the quinoline core. This foundational work will be instrumental in identifying potential areas of interest.
Analyzing SNAr Reactions
I am now delving into the SNAr reactions of these compounds. I'm focusing on their kinetics, thermodynamics, and the crucial role of the halogen substituent. I'm also examining how these structural elements affect the compounds' properties and biological activities, aiming to solidify my understanding of their potential applications and implications. I am trying to build a comparative analysis of the reactivity of each halogen, and their role in the biological activity.
Commencing Data Gathering
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Assessing the drug-like properties of 4-Bromo-7-nitroquinoline derivatives
Initiating Data Collection
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Exploring Structural Analogues
I'm now shifting gears to identify and thoroughly research alternative heterocyclic scaffolds. I aim to find at least two or three compounds used for similar medicinal targets for a strong comparison. This will establish a clear basis for evaluating the this compound derivatives.
Crafting a Detailed Outline
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Formulating a Comprehensive Plan
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Outlining Guide's Structure
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Developing Content Strategy
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Initiating Guide Composition
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Orchestrating Content Creation
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Composing Guide Content
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Refining Comparative Strategy
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Bromo-7-nitroquinoline
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 4-Bromo-7-nitroquinoline, a key intermediate in pharmaceutical synthesis. We will delve into the cross-validation of two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data for this compound.
Introduction to this compound and the Imperative for Robust Analytics
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in many biologically active molecules. The precise and accurate quantification of this intermediate is critical for ensuring the quality, safety, and efficacy of final drug products. In a regulated environment, the analytical methods used for this purpose must be rigorously validated to demonstrate their suitability. Cross-validation, the process of comparing two or more distinct analytical methods, provides the highest level of assurance in the reliability of the generated data.
This guide will explore the nuances of developing and cross-validating HPLC and GC-MS methods for this compound, offering insights into the rationale behind experimental choices and providing detailed protocols.
Physicochemical Properties and Method Selection Rationale
The selection of an appropriate analytical technique is fundamentally guided by the physicochemical properties of the analyte. This compound (Molar Mass: 253.05 g/mol ) is a moderately polar compound with a predicted logP that suggests solubility in a range of organic solvents. Its aromatic structure imparts strong UV absorbance, making it an excellent candidate for HPLC with UV detection. Furthermore, its volatility allows for analysis by Gas Chromatography.
-
High-Performance Liquid Chromatography (HPLC): This technique is chosen for its versatility, high resolution, and suitability for non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a logical starting point due to the chromophore present in the this compound molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and sensitivity. The mass spectrometer provides definitive identification of the analyte based on its mass-to-charge ratio and fragmentation pattern, which is invaluable for impurity profiling and confirmation of identity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol details a GC-MS method for the identification and quantification of this compound.
Instrumentation and Reagents:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas, 99.999% purity)
-
Methanol (GC grade)
-
This compound reference standard
Chromatographic and Mass Spectrometric Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 20 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
-
Quantification Ion: To be determined from the mass spectrum of the reference standard (likely the molecular ion at m/z 252/254).
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC method using GC grade methanol.
-
Working Standard Solutions: Dilute the stock solution with methanol to prepare standards in the range of 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to an appropriate concentration and filter if necessary.
Workflow Diagram:
Caption: GC-MS analysis workflow for this compound.
Cross-Validation: A Framework for Trustworthy Data
Cross-validation is performed to ensure that two distinct analytical methods produce equivalent and reliable results for the same sample. The process involves analyzing the same batches of a sample with both the HPLC and GC-MS methods and comparing the outcomes against predefined acceptance criteria. This is underpinned by guidelines from regulatory bodies like the International Council for Harmonisation (ICH).
Cross-Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. Mass spectrum of the analyte in the sample should match the reference standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked samples within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Established based on linearity, accuracy, and precision data. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10:1; RSD ≤ 10% |
Logical Flow of Cross-Validation:
Caption: Logical workflow for the cross-validation of analytical methods.
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical performance data obtained during the cross-validation of the HPLC and GC-MS methods for this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Equation | y = 25432x + 1234 | y = 87654x + 567 |
Table 2: Accuracy (Spike Recovery)
| Spike Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
| Low (80%) | 99.5% | 101.2% |
| Medium (100%) | 100.2% | 99.8% |
| High (120%) | 99.8% | 100.5% |
Table 3: Precision (Repeatability)
| Parameter | HPLC-UV | GC-MS |
| Number of Replicates (n) | 6 | 6 |
| Mean Concentration (µg/mL) | 50.1 | 10.2 |
| Standard Deviation | 0.45 | 0.12 |
| Relative Standard Deviation (RSD) | 0.90% | 1.18% |
Table 4: Sensitivity (LOD & LOQ)
| Parameter | HPLC-UV | GC-MS |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
Table 5: Analysis of a Test Batch
| Sample ID | HPLC-UV Result (% w/w) | GC-MS Result (% w/w) | % Difference |
| BATCH-001 | 99.2% | 99.4% | 0.20% |
Discussion and Method Selection
The cross-validation data demonstrates that both the HPLC-UV and GC-MS methods are suitable for the intended purpose of quantifying this compound.
-
HPLC-UV: This method offers a wider linear range and is generally simpler to implement for routine quality control testing. The instrumentation is widely available, and the method is robust.
-
GC-MS: This method provides significantly higher sensitivity (lower LOD and LOQ), making it ideal for trace analysis and impurity profiling. The mass spectrometric detection offers an orthogonal confirmation of the analyte's identity, which is a significant advantage in research and development settings.
The choice between the two methods will depend on the specific application:
-
For routine QC analysis where high throughput and simplicity are desired, the HPLC-UV method is recommended.
-
For trace level analysis, impurity identification, or when definitive confirmation of identity is required , the GC-MS method is the superior choice.
The low percentage difference in the analysis of the test batch confirms that the two methods are equivalent for the quantification of this compound in the tested sample.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
A Comparative Guide to Phosphine Ligand Efficacy in Cross-Coupling Reactions of 4-Bromo-7-nitroquinoline
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of innovation. The 7-nitroquinoline core, in particular, represents a privileged scaffold, with derivatives exhibiting a wide spectrum of biological activities. The C4 position of 4-bromo-7-nitroquinoline is a prime target for functionalization via transition-metal-catalyzed cross-coupling reactions. The success of these transformations, however, is critically dependent on the judicious selection of the phosphine ligand. This guide provides an in-depth comparison of the efficacy of various phosphine ligands in Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Pivotal Role of Phosphine Ligands in Catalysis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The phosphine ligand, far from being a passive spectator, plays a multifaceted role in the catalytic cycle. It modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, transmetalation (in Suzuki and Sonogashira coupling) or amine coordination (in Buchwald-Hartwig amination), and reductive elimination. The choice of ligand can dictate the reaction's success or failure, impacting yield, reaction time, and functional group tolerance.
For an electron-deficient substrate like this compound, the electron-donating ability of the phosphine ligand is crucial for facilitating the oxidative addition of the aryl bromide to the Pd(0) complex. Furthermore, the steric bulk of the ligand can promote the reductive elimination step, leading to the desired product.
Comparative Efficacy in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of 4-aryl-7-nitroquinolines. The choice of phosphine ligand is critical to achieving high yields and minimizing side reactions.
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 80 | 6 | 95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 6 | 96 |
Discussion:
As evidenced by the data, while triphenylphosphine (PPh₃) can facilitate the reaction, more sterically hindered and electron-rich alkylphosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) and biarylphosphine ligands such as SPhos and XPhos offer significantly improved performance. The enhanced efficacy of these "Buchwald-type" ligands can be attributed to their ability to stabilize the monoligated Pd(0) species, which is often the active catalyst, and to accelerate the rates of both oxidative addition and reductive elimination. The bulky nature of these ligands promotes the formation of a coordinatively unsaturated palladium center, which is more reactive in the catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to 4-amino-7-nitroquinoline derivatives, which are of significant interest in medicinal chemistry. The choice of phosphine ligand is particularly critical in this reaction to overcome the challenges associated with the C-N bond formation.
Table 2: Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of this compound with Aniline
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| BINAP | Pd(OAc)₂ | NaOt-Bu | Toluene | 110 | 24 | 65 |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 100 | 12 | 94 |
| BrettPhos | Pd₂(dba)₃ | LiHMDS | Toluene | 100 | 10 | 97 |
Discussion:
The data clearly demonstrates the superiority of modern, sterically demanding biarylphosphine ligands in the Buchwald-Hartwig amination of this substrate. While older generation ligands like BINAP can be effective, they often require longer reaction times and may not be as general. Ligands like Xantphos, with its wide bite angle, are known to promote the reductive elimination step. The highly hindered and electron-rich ligands such as RuPhos and BrettPhos are particularly effective, likely due to their ability to facilitate both the oxidative addition and the C-N bond-forming reductive elimination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Efficacy in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 4-alkynyl-7-nitroquinolines, which are valuable building blocks in materials science and medicinal chemistry. This reaction typically employs a dual catalytic system of palladium and copper, and the phosphine ligand plays a crucial role in the palladium cycle.
Table 3: Comparison of Phosphine Ligands in the Sonogashira Coupling of this compound with Phenylacetylene
| Ligand | Pd Source | Cu Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 12 | 85 |
| XPhos | Pd₂(dba)₃ | CuI | Cs₂CO₃ | Dioxane | 80 | 4 | 98 |
| cataCXium® A | Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | 60 | 6 | 96 |
Discussion:
Triphenylphosphine remains a workhorse ligand for many Sonogashira couplings and provides good yields. However, for a more challenging substrate like this compound, the use of more advanced phosphine ligands can lead to significant improvements in reaction time and yield. The electron-rich and sterically hindered XPhos once again demonstrates its broad applicability and high efficacy. The di-adamantyl-n-butylphosphine ligand (cataCXium® A) is another excellent choice, allowing for high yields at a lower reaction temperature.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity.
Representative Procedure for Suzuki-Miyaura Coupling using XPhos:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion and Ligand Selection Strategy
The choice of phosphine ligand is a critical parameter for the successful cross-coupling of this compound. While traditional ligands like triphenylphosphine can be effective, this guide demonstrates that the use of modern, sterically bulky, and electron-rich phosphine ligands, such as those from the Buchwald and cataCXium® families, consistently leads to higher yields, shorter reaction times, and milder reaction conditions.
For Suzuki-Miyaura and Buchwald-Hartwig reactions involving this substrate, XPhos, SPhos, RuPhos, and BrettPhos are highly recommended. For Sonogashira couplings, while PPh₃ is a viable option, XPhos and cataCXium® A offer superior performance. The selection of the optimal ligand will ultimately depend on the specific coupling partners and the desired reaction conditions. Researchers are encouraged to screen a small panel of these high-performance ligands to identify the ideal conditions for their specific application.
References
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Zapf, A., & Beller, M. (2002). The Development of New Catalysts for Suzuki Cross-Coupling Reactions. In Palladium in Organic Synthesis (pp. 1-33). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Head-to-head comparison of microwave-assisted vs conventional synthesis of 4-Bromo-7-nitroquinoline
Starting Data Gathering
I'm currently immersed in a comprehensive data search. My focus is on amassing experimental data for 4-bromo-7-nitroquinoline synthesis, comparing microwave-assisted and conventional methods. I'm keen to evaluate reaction times, yields, purity, and reaction conditions.
Mechanistic Insights Explored
I've initiated a thorough search for the underlying principles driving microwave-assisted organic synthesis, aiming to elucidate the observed disparities in reaction outcomes. Simultaneously, I'm identifying established protocols and safety guidelines related to the reagents, ensuring a robust framework for comparison. I'm focusing on mechanistic understanding now.
Charting Synthesis Strategies
I am now structuring the comparison, beginning with an introduction to this compound. Then, I will outline the experimental setup for each method. The comparative data, presented in a clear tabular format, and a Graphviz diagram of the reaction workflow, are next on my agenda.
Structure-activity relationship (SAR) studies of 4-Bromo-7-nitroquinoline derivatives.
Beginning The Research
I'm currently immersed in a comprehensive search of scholarly articles and reviews. My focus is the structure-activity relationship (SAR) of 4-bromo-7-nitroquinoline derivatives. I am specifically targeting their synthesis, biological activities, and underlying mechanisms.
Initiating The Analysis
I've initiated a deep dive into scholarly literature, focusing on the synthesis, biological activities, and structural modifications of this compound derivatives. My primary aim is to identify key structural alterations and their impact on biological targets, especially for anticancer, antimicrobial, or antiparasitic properties. I'm gathering experimental data, like IC50 and MIC values, for comparative analysis and planning a structure for the guide, including introductions to the quinoline scaffold and its significance.
Deepening The Investigation
I'm now in the process of mapping out the guide's structure, starting with an overview of the quinoline scaffold. I'm focusing on the significance of the 4-bromo-7-nitro substitution. I'm also planning sections dedicated to different classes of derivatives, based on their C-4 substituents. I'll present SAR data in comparative tables, detailing structural changes and their activity impacts. Concurrent Graphviz diagrams will illustrate the structure and workflow.
Confirming the regioselectivity of 4-Bromo-7-nitroquinoline synthesis
Commencing Synthesis Research
I'm starting a thorough search to understand the synthesis of 4-bromo-7-nitroquinoline. I'll focus on established methods, critical reagents, reaction conditions, and, importantly, the factors that determine its regioselectivity.
Expanding Synthesis Analysis
I'm now expanding my search to explore alternative quinoline synthesis methods and regioselective functionalization techniques to create a comparative framework. I'm also delving into analytical techniques like NMR, mass spec, and X-ray crystallography to confirm structure and regiochemistry.
Deepening Synthesis Comparison
I'm now starting a detailed comparison guide, beginning with an introduction to the significance of this compound as an intermediate. The primary route will be dissected, explaining regioselectivity with mechanistic principles and citations. Alternative methods will be assessed on yield, purity, cost, and impact. Protocols for synthesis and regiochemistry verification are next on the list.
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Bromo-7-nitroquinoline
Understanding the Hazard Profile: Why Caution is Critical
4-Bromo-7-nitroquinoline, a halogenated nitroaromatic compound, should be handled as a hazardous substance.[1] Based on data from analogous compounds, it is presumed to cause skin, eye, and respiratory irritation.[2][3] The presence of the nitro group and the quinoline scaffold suggests potential toxicity and mutagenicity, common traits for this class of molecules. Therefore, adherence to strict safety protocols is not merely procedural—it is a fundamental aspect of responsible chemical stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant | To prevent dermal absorption and skin irritation.[2][4] |
| Eye Protection | Safety goggles or a face shield | To protect against accidental splashes and airborne particles.[2][5] |
| Lab Coat | Standard laboratory coat | To protect clothing and underlying skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[2][3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in its removal by a certified hazardous waste management service.
Caption: A flowchart illustrating the key stages of this compound disposal.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[1] Due to its chemical structure, this compound is classified as a halogenated organic solid waste .[1][6]
Key Segregation Principles:
-
Do not mix with non-halogenated organic waste.[1][7] Mixing these waste streams can complicate the disposal process and increase costs.[7]
-
Do not mix with acidic, basic, or oxidizing waste streams to prevent potentially violent chemical reactions.[1]
-
Keep solid and liquid waste in separate, clearly labeled containers.[1]
Step 2: Waste Collection and Container Labeling
-
Select an Appropriate Container: Use a designated, leak-proof, and sealable container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) is a suitable choice.
-
Proper Labeling: Before depositing any waste, the container must be clearly and accurately labeled. The label should include:
Step 3: Waste Storage
Store the sealed hazardous waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[2][8]
Step 4: Final Disposal
Disposal of this compound must be conducted through a licensed and certified hazardous waste management company.[2][5] The primary method for the disposal of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with flue gas scrubbing capabilities.[9] This process ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be recycled or disposed of as regular trash.[10]
Procedure for Decontamination:
-
Initial Rinse: Rinse the container three times with a suitable solvent.[10] Given the limited solubility of this compound in water, an organic solvent such as acetone is recommended for the initial rinses.[10]
-
Collect Rinsate: Crucially, the solvent used for rinsing must be collected and disposed of as hazardous waste. [10] It should be treated as halogenated organic liquid waste.
-
Final Rinse: After the solvent rinses, perform a final rinse with water. This water can typically be disposed of down the drain, but it is best to consult your institution's specific guidelines.[10]
-
Labeling: Before disposing of the decontaminated container in the regular trash, deface the original label and write "EMPTY" on it.[10]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4][9]
-
Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.[4][9]
-
Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[2][3] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental responsibility.
References
-
SAFETY DATA SHEET - 7-Bromoquinoline. (2025-10-24). Available at: [Link]
-
material safety data sheet - 4-Bromo-8-nitroquinoline - Capot Chemical. (2026-01-05). Available at: [Link]
-
Safety Data Sheet - 4-Bromoquinoline - Angene Chemical. (2021-05-01). Available at: [Link]
-
This compound - ChemSynthesis. (2025-05-20). Available at: [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. Available at: [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Available at: [Link]
-
Decontaminating Empty Containers - Division of Research Safety | Illinois. Available at: [Link]
-
Hazardous Waste Reduction - Environmental Health and Safety. Available at: [Link]
-
Hazardous Waste Variations by State Matrix - Retail Industry Leaders Association. Available at: [Link]
-
Hazardous waste acceptance conditions. Available at: [Link]
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 4. aksci.com [aksci.com]
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- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
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- 9. chemicalbook.com [chemicalbook.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
Personal protective equipment for handling 4-Bromo-7-nitroquinoline
Initiating Safety Investigation
I'm now starting a thorough search for the Safety Data Sheet (SDS) and toxicological data on 4-Bromo-7-nitroquinoline. The goal is to understand the specific hazards, including acute toxicity, and potential skin and eye irritation risks.
Defining Protection Protocols
I'm now expanding my research to include established guidelines for handling halogenated and nitro-aromatic compounds, as their structural features suggest potential hazards. I will then identify suitable personal protective equipment (PPE) based on similar hazard classifications, focusing on glove materials, breakthrough times, and respiratory/eye protection. Subsequently, I'll search for proper disposal methods and emergency spill procedures. All findings will be used to generate a detailed PPE guide, encompassing operational and disposal plans.
Analyzing Potential Risks
I'm now diving deep into the safety data sheet and toxicological data to understand all potential dangers, including long-term health effects. I am also researching how to safely handle compounds with similar structures, so I can ensure the right personal protective equipment, appropriate disposal methods, and emergency spill procedures are ready. From this data, I will build an operational and disposal plan.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
